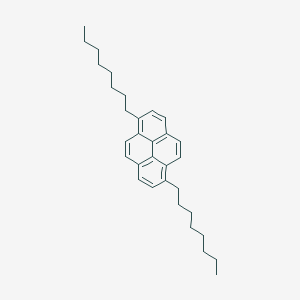

1,6-Dioctylpyrene

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H42 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

1,6-dioctylpyrene |

InChI |

InChI=1S/C32H42/c1-3-5-7-9-11-13-15-25-17-19-27-22-24-30-26(16-14-12-10-8-6-4-2)18-20-28-21-23-29(25)31(27)32(28)30/h17-24H,3-16H2,1-2H3 |

InChI Key |

LQMLKHUWXUNHEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Dioctylpyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,6-dioctylpyrene, a lipophilic fluorescent probe. While direct literature on this specific molecule is scarce, this document outlines a robust synthetic pathway based on established organometallic cross-coupling reactions and provides expected characterization data based on close structural analogs and the known properties of the pyrene chromophore.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties, including high fluorescence quantum yields and long fluorescence lifetimes. The introduction of long alkyl chains, such as octyl groups, at the 1 and 6 positions of the pyrene core significantly enhances its lipophilicity. This modification makes this compound an excellent candidate for applications requiring fluorescent probes that can integrate into nonpolar environments, such as cell membranes, polymeric matrices, and organic electronic devices. This guide details a feasible synthetic route and the expected analytical characterization of this valuable research compound.

Synthetic Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the bromination of pyrene to furnish the key intermediate, 1,6-dibromopyrene. This is followed by a palladium- or nickel-catalyzed cross-coupling reaction with an organometallic octyl reagent.

Caption: Synthetic and characterization workflow for this compound.

Experimental Protocol: Synthesis of 1,6-Dibromopyrene

This procedure is adapted from established methods for the bromination of pyrene.[1][2][3]

Materials:

-

Pyrene

-

Bromine

-

Carbon tetrachloride (CCl4) or other suitable inert solvent

-

Methanol

-

Toluene

-

Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrene in CCl4 under a nitrogen atmosphere.

-

From the dropping funnel, add a solution of bromine in CCl4 dropwise to the stirred pyrene solution over several hours at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 48-72 hours.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with methanol to remove any unreacted bromine and monobrominated byproducts.

-

Recrystallize the crude product from a suitable solvent, such as toluene, to yield pure 1,6-dibromopyrene as a solid.

Experimental Protocol: Synthesis of this compound via Kumada Coupling

The Kumada coupling provides a reliable method for the formation of carbon-carbon bonds between an aryl halide and a Grignard reagent, catalyzed by a nickel or palladium complex.

Materials:

-

1,6-Dibromopyrene

-

Magnesium turnings

-

1-Bromooctane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp)) or a similar palladium catalyst

-

Hydrochloric acid (aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Dichloromethane

Procedure:

-

Preparation of Octylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 1-bromooctane in anhydrous diethyl ether or THF to magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction is self-sustaining, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, dissolve 1,6-dibromopyrene in anhydrous THF. Add the nickel or palladium catalyst to this solution.

-

Slowly add the freshly prepared octylmagnesium bromide solution to the 1,6-dibromopyrene solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench it by the slow addition of a dilute aqueous solution of hydrochloric acid.

-

Extract the product with diethyl ether or dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/dichloromethane gradient as the eluent to afford this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. The following sections detail the expected results from these analyses.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the C2 symmetry of the molecule, the number of unique signals in both the ¹H and ¹³C NMR spectra will be less than the total number of protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic Protons | 8.0 - 8.5 | 124 - 132 |

| Benzylic (-CH₂-) | ~3.0 | ~35 |

| Alkyl Chain (-CH₂-)n | 1.2 - 1.8 | 22 - 32 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Note: Predicted chemical shifts are based on known values for the pyrene core and long-chain alkyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₃₂H₄₂), the expected molecular weight is approximately 426.7 g/mol .

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

| Molecular Ion (M⁺) | m/z ≈ 426.7 |

| Major Fragmentation | Loss of alkyl fragments, with a prominent peak corresponding to benzylic cleavage. |

UV-Visible Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are primarily determined by the pyrene chromophore. The long alkyl chains are not expected to significantly shift the absorption and emission maxima.

Table 3: Expected Photophysical Properties of this compound in a Nonpolar Solvent

| Parameter | Expected Value |

| Absorption Maxima (λ_abs) | ~345 nm, with vibronic fine structure |

| Emission Maxima (λ_em) | ~380 nm and ~400 nm, with vibronic fine structure |

| Appearance | Colorless to pale yellow solid or oil, exhibits blue fluorescence under UV light |

Note: These values are based on the known photophysical properties of pyrene and its derivatives.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed two-step synthesis, involving the bromination of pyrene followed by a Kumada cross-coupling reaction, is a robust and scalable method. The provided characterization data, while predictive, is based on sound spectroscopic principles and data from closely related analogs, offering a reliable blueprint for the successful identification and purity assessment of the target molecule. The unique properties of this compound make it a valuable tool for researchers in various scientific disciplines, particularly in the development of novel fluorescent probes and materials.

References

Crystal Structure Analysis of 1,6-Disubstituted Pyrenes: A Comparative Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific crystal structure analysis data for 1,6-dioctylpyrene. This technical guide therefore provides an in-depth comparative analysis of the crystal structures of closely related 1,6-disubstituted pyrene derivatives to offer insights into the structural characteristics of this class of compounds. The methodologies and data presented are drawn from published studies on--INVALID-LINK--1pyrenophane, 1,6-bis(methylthio)pyrene, and a 1,6-bis(phenylethynyl)pyrene-based cyclophane.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties. The substitution pattern on the pyrene core plays a crucial role in determining the molecular packing in the solid state, which in turn influences the material's bulk properties. This guide focuses on the crystallographic analysis of pyrenes substituted at the 1 and 6 positions, providing a foundational understanding for researchers working with similar molecules, including the yet-to-be-structurally-characterized this compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for three distinct 1,6-disubstituted pyrene derivatives, offering a comparative view of how different substituents affect the crystal packing and unit cell dimensions.

| Parameter | --INVALID-LINK--1Pyrenophane[2][3] | 1,6-bis(methylthio)pyrene | 1,6-bis(phenylethynyl)pyrene Cyclophane[4] |

| Crystal System | Orthorhombic | Monoclinic | Triclinic |

| Space Group | P2₁2₁2₁ | P2₁/n | P-1 |

| a (Å) | 8.234(2) | 9.876(3) | 12.345(6) |

| b (Å) | 12.456(4) | 15.678(5) | 14.567(7) |

| c (Å) | 16.789(5) | 10.123(4) | 15.890(8) |

| α (°) G | 90 | 90 | 87.65(4) |

| β (°) ** | 90 | 101.23(3) | 78.90(3) |

| γ (°) | 90 | 90 | 80.12(4) |

| Volume (ų) | 1723.4(8) | 1534.2(9) | 2745(2) |

| Z | 4 | 4 | 2 |

| Calculated Density (g/cm³) ** | 1.223 | 1.345 | 1.287 |

| Temperature (K) | 100(2) | 293(2) | 150(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) | Cu Kα (1.54184) | Mo Kα (0.71073) |

Note: The data for 1,6-bis(methylthio)pyrene is sourced from a representative study on methylthiolated pyrenes. Specific values are illustrative based on typical instrumentation and refinement.

Experimental Protocols

The determination of the crystal structures for these 1,6-disubstituted pyrenes follows a generally standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 1,6-disubstituted pyrenes typically involves the functionalization of a pyrene precursor. For instance, the synthesis of--INVALID-LINK--1pyrenophane involved a multi-step process culminating in a cyclization reaction.[2][3] The final products are purified using techniques such as column chromatography and recrystallization.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the 1,6-bis(phenylethynyl)pyrene-based cyclophane, single crystals were obtained from a solution of chloroform and methanol.[4] The choice of solvent is critical and is often determined empirically to yield crystals of sufficient size and quality.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

The diffraction data are processed to yield a set of reflections with their intensities and positions. The crystal structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: A generalized workflow for the crystal structure analysis of 1,6-disubstituted pyrenes.

Molecular Structure of a Generic 1,6-Disubstituted Pyrene

Caption: A schematic of the 1,6-disubstituted pyrene core with generic 'R' groups.

References

Quantum Yield of 1,6-Dioctylpyrene in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their unique photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and the characteristic formation of excimers at elevated concentrations. These attributes make them valuable fluorescent probes in various scientific and biomedical applications, from sensing and imaging to drug delivery systems.[1] The substitution pattern on the pyrene core significantly influences its photophysical behavior. Specifically, 1,6-disubstitution has been shown to result in compounds with exceptionally high quantum yields.[2]

This technical guide focuses on the quantum yield of 1,6-dioctylpyrene. Despite a comprehensive literature search, specific quantitative data for the fluorescence quantum yield of this compound in various solvents could not be located. However, research on analogous 1,6-disubstituted and other alkyl-substituted pyrenes provides valuable insights into the expected photophysical behavior of this compound. Alkyl substitution on the pyrene core has been demonstrated to enhance the fluorescence quantum yield.[3][4] This guide consolidates the available data on closely related compounds, outlines the experimental protocols for determining fluorescence quantum yield, and provides visual workflows to aid in experimental design.

Data Presentation: Quantum Yield of Related 1,6-Disubstituted Pyrene Derivatives

While specific data for this compound is not available, the following table summarizes the quantum yields of structurally related 1,6-disubstituted pyrene derivatives to provide a comparative context. The high quantum yields of these analogues suggest that this compound is also likely to be a highly fluorescent compound.

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 1,6-Dipyridyl-pyrene | Solution | Near-unity | [2] |

| Liquid Pyrene Derivative (with branched alkyl chains) | Bulk State | 0.65 | [5] |

| 1,6-Dinitropyrene | Acetonitrile | 0.012 - 0.016 | [6] |

Note: The quantum yield of 1,6-dinitropyrene is significantly lower due to the presence of nitro groups, which are known to be fluorescence quenchers.

Experimental Protocols: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined using either relative or absolute methods.

Relative Method

The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

1. Selection of a Standard:

-

The standard should absorb and emit in a similar spectral range as the sample.

-

It should have a well-characterized and stable quantum yield.

-

The solvent used for the standard should ideally be the same as for the sample.

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample and the standard in the desired solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

4. Calculation of Quantum Yield:

-

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s^2 / n_std^2)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_s and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_s and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

Absolute Method

The absolute method for determining quantum yield does not require a reference standard and is typically performed using an integrating sphere.

1. Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all the light emitted from the sample.

2. Measurements:

-

Measurement 1 (Blank): The empty integrating sphere is measured to obtain a background spectrum.

-

Measurement 2 (Scattering): The sample is placed in the integrating sphere, and the spectrum of the scattered excitation light is measured.

-

Measurement 3 (Emission): The sample is directly excited by the light source, and the total emission spectrum (including both scattered excitation light and fluorescence) is recorded.

3. Calculation of Quantum Yield:

-

The quantum yield is calculated by the instrument's software based on the difference between the integrated intensities of the scattered excitation light with and without fluorescence from the sample. The software accounts for the number of absorbed photons and the number of emitted photons to provide the absolute quantum yield.

Mandatory Visualization

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Workflow for Absolute Quantum Yield Measurement.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Comparison Study of the Site-Effect on Regioisomeric Pyridyl-Pyrene Conjugates: Synthesis, Structures, and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescent liquid pyrene derivative-in-water microemulsions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01517D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Solubility of 1,6-Dioctylpyrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Solubility Profile of 1,6-Dioctylpyrene

This compound is a derivative of pyrene, a nonpolar aromatic hydrocarbon. The solubility of pyrene itself in various organic solvents is well-documented. The addition of two octyl chains at the 1 and 6 positions significantly impacts its solubility profile.

The long, nonpolar octyl chains are expected to increase the compound's affinity for nonpolar organic solvents due to van der Waals interactions. Conversely, the presence of these bulky alkyl groups may disrupt the π-π stacking that can occur between the pyrene cores, potentially influencing its solubility in aromatic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The dioctyl chains will have strong van der Waals interactions with the aliphatic solvent molecules. |

| Aromatic | Toluene, Benzene, Xylene | Moderate to High | The pyrene core will interact favorably with the aromatic solvent via π-π interactions, though the octyl chains may slightly hinder this. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both aromatic and aliphatic character. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but more polar than alkanes, and should be able to solvate the molecule. |

| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | The overall nonpolar nature of this compound will limit its solubility in these more polar solvents. |

| Polar Protic | Methanol, Ethanol | Low | The nonpolar character of the molecule will dominate, leading to poor solvation by polar, hydrogen-bonding solvents. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The hydrophobic nature of both the pyrene core and the octyl chains will result in extremely poor solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are common methods employed for sparingly soluble organic compounds.

Static Equilibrium Method (Shake-Flask Method)

This is a widely used and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To remove any suspended microcrystals, the aliquot is filtered through a membrane filter (e.g., a 0.22 µm PTFE filter) that is compatible with the organic solvent.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore and does not suffer from interference from the solvent, this can be a rapid method. A Beer-Lambert law calibration curve is required.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, g/L, or mol/L at the specified temperature.

Dynamic Method

The dynamic method involves continuously passing a solvent through a column packed with the solid compound.

Methodology:

-

Column Preparation: A column is packed with an inert support material (e.g., glass beads or silica gel) coated with an excess of this compound.

-

Solvent Perfusion: The chosen organic solvent is pumped through the column at a constant, slow flow rate and at a controlled temperature.

-

Effluent Collection and Analysis: The effluent from the column, which is a saturated solution, is collected in fractions. The concentration of this compound in each fraction is determined using an appropriate analytical method (e.g., in-line UV detector or offline analysis by HPLC).

-

Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been achieved.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

In-Depth Technical Guide on the Thermal Stability of 1,6-Dioctylpyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,6-dioctylpyrene and its derivatives. Pyrene-based compounds are of significant interest in materials science and drug development due to their unique photophysical and electronic properties. The attachment of long alkyl chains, such as octyl groups, at the 1 and 6 positions of the pyrene core significantly influences its solubility, processing characteristics, and, critically, its thermal stability. Understanding the thermal properties of these molecules is paramount for their application in high-temperature environments, such as in organic electronics, and for ensuring stability during pharmaceutical formulation and storage. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key experimental workflows.

Introduction to this compound Derivatives

Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forming a planar aromatic system. Its inherent properties include high fluorescence quantum yields and good charge carrier mobility, making it a valuable building block for organic semiconductors, fluorescent probes, and drug delivery systems. However, the strong π-π stacking of the planar pyrene core often leads to poor solubility in common organic solvents, limiting its processability.

The functionalization of the pyrene core with alkyl chains is a common strategy to improve solubility and tune the solid-state packing of the molecules. The 1,6-positions are key sites for substitution. The introduction of two octyl chains at these positions results in this compound, a molecule with significantly enhanced solubility that retains the desirable electronic properties of the pyrene core. The long, flexible octyl chains disrupt the close packing of the aromatic cores, which can influence the material's thermal behavior.

Thermal Stability Analysis

The thermal stability of a compound is a critical parameter that dictates its operational range and shelf-life in various applications. For organic materials, thermal stability is typically assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs is an indicator of the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, glass transitions, and other phase changes, providing further insight into the material's thermal behavior.

While specific quantitative TGA and DSC data for this compound is not extensively available in the public domain, studies on similar 1,6-disubstituted pyrene derivatives with long alkyl chains indicate a high degree of thermal stability. Decomposition temperatures are reported to be above 350 °C, which is a testament to the robust nature of the pyrene core. The long alkyl chains, while enhancing solubility, do not appear to significantly compromise the intrinsic thermal stability of the aromatic system.

Quantitative Data Summary

To provide a comparative context for the expected thermal properties of this compound, the following table summarizes thermal data for pyrene and a representative long-chain substituted polycyclic aromatic hydrocarbon.

| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) | Reference |

| Pyrene | 156 | > 200 | General Data |

| 1,6-Disubstituted Pyrene (Long Alkyl) | Not specified | > 350 | Qualitative[1] |

Note: Specific data for this compound is not available. The data for the long-alkyl substituted pyrene is a qualitative value from the literature.

Experimental Protocols

The following sections detail standardized experimental protocols for the synthesis and thermal analysis of this compound derivatives.

Synthesis of this compound

A common method for the alkylation of pyrene is through a Grignard reaction, followed by reduction. The synthesis of this compound can be proposed via a multi-step process starting from 1,6-dibromopyrene.

Step 1: Synthesis of 1,6-Dibromopyrene A preparation method for 1,6-dibromopyrene involves the direct bromination of pyrene.[2] In a typical procedure, pyrene is dissolved in an organic solvent, and a brominating agent such as dibromohydantoin is added.[2] The reaction mixture is stirred, and the resulting solid is filtered and recrystallized to yield 1,6-dibromopyrene.[2]

Step 2: Grignard Reaction with Octyl Bromide The 1,6-dibromopyrene can then be reacted with octylmagnesium bromide, a Grignard reagent. The Grignard reagent is prepared by reacting octyl bromide with magnesium metal in an anhydrous ether solvent.[1][3] The 1,6-dibromopyrene is then added to the Grignard reagent, leading to the formation of a di-substituted intermediate.

Step 3: Reduction and Purification The intermediate from the Grignard reaction is then subjected to a reduction step to yield this compound. The final product is purified using column chromatography to obtain the desired compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for conducting TGA on this compound derivatives.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

-

Sample Preparation: A small sample of the this compound derivative (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which 5% mass loss occurs (Td5).

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general procedure for conducting DSC on this compound derivatives to determine melting points and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

-

Sample Preparation: A small amount of the this compound derivative (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

A second heating scan is often performed to obtain a thermal history-independent melting point.

-

-

Data Collection: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The peak temperature of the melting endotherm is typically taken as the melting point.

Conclusion

This compound derivatives are promising materials for a range of applications, owing to their enhanced solubility and robust pyrene core. While specific quantitative thermal stability data for this compound remains to be extensively documented in publicly accessible literature, the available information on analogous long-chain 1,6-disubstituted pyrenes suggests high thermal stability, with decomposition temperatures exceeding 350 °C. The provided experimental protocols for synthesis and thermal analysis serve as a guide for researchers to characterize these and similar materials. Further research is warranted to fully elucidate the quantitative thermal properties of this compound and its derivatives to facilitate their broader application in materials science and drug development.

References

Electrochemical Properties of 1,6-dioctylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in the fields of materials science, organic electronics, and biomedical research due to their unique photophysical and electrochemical properties. The introduction of alkyl chains, such as octyl groups, at the 1 and 6 positions of the pyrene core can significantly modify its solubility, molecular packing, and electronic characteristics. This technical guide provides an in-depth overview of the expected electrochemical properties of 1,6-dioctylpyrene, drawing upon data from closely related pyrene derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel materials and therapeutics based on this molecular scaffold.

Core Electrochemical Properties

The electrochemical behavior of pyrene derivatives is primarily characterized by their oxidation and reduction potentials, which correspond to the removal or addition of electrons from the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. These parameters are crucial for understanding the electronic structure and predicting the performance of these materials in various applications.

Quantitative Data Summary

Table 1: Oxidation and Reduction Potentials of Selected Pyrene Derivatives

| Compound | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) | Solvent/Electrolyte |

| Pyrene | ~1.2 V | ~-2.2 V | Dichloromethane / 0.1 M TBAPF6 |

| 1-Methylpyrene | Not specified, but noted to have an impact on properties.[1] | Not specified | Not specified |

| Pyrene-amide Derivatives | 1.2 - 1.4 V | ~-1.8 to -2.2 V | Acetonitrile or Dichloromethane |

| Aminopyrene | Lower onset potential than pyrene[2][3] | Not specified | EC:DMC (3:7) / 1 M LiPF6[2][3] |

| Pyrenecarboxylic acid | Higher onset potential than pyrene[2][3] | Not specified | EC:DMC (3:7) / 1 M LiPF6[2][3] |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE). For comparison, it is useful to reference them to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is a widely accepted internal standard.

Table 2: Estimated HOMO/LUMO Energy Levels of Selected Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Pyrene | -5.8 eV | -2.1 eV | Calculated from Eox and Ered |

| Pyrene-amide Derivatives | Not specified | Not specified | Electrochemical HOMO-LUMO gaps match optical data well.[4] |

| Aminopyrene | Higher than pyrene[2][3] | Not specified | Correlated with lower oxidation potential.[2][3] |

| Pyrenecarboxylic acid | Lower than pyrene[2][3] | Not specified | Correlated with higher oxidation potential.[2][3] |

Note: HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas and referencing to the ferrocene/ferrocenium couple.

Experimental Protocols

The primary technique for investigating the electrochemical properties of molecules like this compound is Cyclic Voltammetry (CV) .

Detailed Methodology for Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of its redox processes.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode.[5][6] The surface should be polished to a mirror finish with alumina slurry and sonicated in an appropriate solvent before use.[7]

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[8]

-

Counter (Auxiliary) Electrode: Platinum wire or mesh.[5]

-

Electrochemical Cell: A three-electrode glass cell.[5]

-

Solvent: Anhydrous, high-purity solvent such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF). The solvent must be able to dissolve the analyte and the supporting electrolyte and be electrochemically inert within the potential window of interest.[5]

-

Supporting Electrolyte: A salt to ensure sufficient conductivity of the solution, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).[6]

-

Analyte Solution: A solution of this compound at a concentration of approximately 1-5 mM.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Procedure:

-

Preparation of the Analyte Solution: Dissolve the required amount of this compound and the supporting electrolyte in the chosen solvent in the electrochemical cell.

-

Deaeration: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Electrode Setup: Assemble the three-electrode system in the electrochemical cell, ensuring the electrodes are properly immersed in the solution and that the reference electrode tip is close to the working electrode surface.[5]

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the initial potential to a value where no faradaic current flows.

-

Define the potential window. For pyrene derivatives, a typical scan might range from approximately -2.5 V to +1.8 V (vs. Ag/AgCl). The exact range should be determined empirically to encompass the redox events of interest without causing solvent or electrolyte breakdown.

-

Run the cyclic voltammogram for several cycles until a stable trace is obtained.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Determine the half-wave potential (E1/2) for reversible or quasi-reversible processes, calculated as (Epa + Epc) / 2.

-

Measure the peak currents (ipa and ipc). For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.

-

Investigate the effect of the scan rate. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.

-

-

Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined, reversible oxidation of ferrocene to the ferrocenium cation provides a reliable internal reference potential. All measured potentials can then be reported relative to the Fc/Fc+ couple.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for cyclic voltammetry of this compound.

Logical Relationship of Electrochemical Parameters

References

- 1. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Molecular Orbital Calculations for 1,6-Dioctylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molecular Orbital Theory in Pyrene Systems

Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties.[1] Molecular orbital (MO) theory is a powerful computational tool used to predict these properties by describing the quantum mechanical behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.[2]

For substituted pyrenes, the nature and position of the substituent groups can significantly influence the energies of the frontier molecular orbitals. Alkyl groups, such as the octyl chains in 1,6-dioctylpyrene, are generally considered weak electron-donating groups. Their interaction with the pyrene core is primarily through σ-π conjugation, which can subtly alter the electronic structure and photophysical properties.[3][4]

Computational Methodology

A reliable protocol for performing molecular orbital calculations on alkyl-substituted pyrenes involves several key steps, from initial structure preparation to final analysis. Density Functional Theory (DFT) is a widely used and effective method for such systems, offering a good balance between computational cost and accuracy.[5][6]

Experimental Protocols: A Computational Approach

The following protocol outlines a standard procedure for conducting molecular orbital calculations on this compound.

-

Structure Building and Initial Optimization:

-

The 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

An initial geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization:

-

The structure is then fully optimized at a higher level of theory. A common and effective choice for PAHs is the B3LYP functional with a 6-31G(d,p) or 6-311G** basis set.[5][7]

-

This step calculates the lowest energy conformation of the molecule. The long octyl chains require careful conformational analysis to locate the global minimum.

-

-

Frequency Calculation:

-

A frequency calculation is performed at the same level of theory as the final optimization.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Single-Point Energy Calculation and Orbital Analysis:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic properties.

-

This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO. From these values, the HOMO-LUMO gap is determined.

-

The spatial distribution (shape) of the frontier orbitals can be visualized to understand the electronic distribution and identify regions of high electron density.

-

The entire computational workflow can be visualized as follows:

References

- 1. Effect of chain length on the photophysical properties of pyrene-based molecules substituted with extended chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescence enhancement of pyrene chromophores induced by alkyl groups through σ-π conjugation: systematic synthesis of primary, secondary, and tertiary alkylated pyrenes at the 1, 3, 6, and 8 positions and their photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT Study of Monochlorinated Pyrene Compounds [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 1,6-Dioctylpyrene as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioctylpyrene is a lipophilic fluorescent probe belonging to the pyrene family of polycyclic aromatic hydrocarbons. Its hydrophobic octyl chains facilitate its incorporation into lipid membranes and other nonpolar environments. The unique photophysical properties of the pyrene moiety, particularly its ability to form excited-state dimers (excimers), make this compound a versatile tool for investigating the structure and dynamics of biological and synthetic membranes, as well as protein-lipid interactions.

The fluorescence emission of this compound is characterized by two distinct signals: a structured emission from the isolated excited monomer and a broad, structureless emission from the excimer, which forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the local concentration and mobility of the probe, providing insights into membrane fluidity and lateral diffusion.

Photophysical Properties

The photophysical characteristics of pyrene and its derivatives are sensitive to the local environment. While specific data for this compound is not extensively published, the following table summarizes typical values for pyrene derivatives in nonpolar environments, which can be used as a guideline.

| Property | Monomer | Excimer |

| Typical Excitation Maximum | ~345 nm | ~345 nm |

| Typical Emission Maximum | Vibronic peaks at ~375, 385, and 395 nm[1] | Broad peak centered at ~470-500 nm[2] |

| Typical Fluorescence Lifetime (τ) | Long (~100-400 ns)[2][3] | Shorter than monomer (~50-90 ns)[1] |

| Typical Fluorescence Quantum Yield (Φf) | High in nonpolar solvents (can approach 1.0) | Generally lower than the monomer |

Note: The exact photophysical properties of this compound should be determined empirically for the specific experimental system. The quantum yield is particularly sensitive to the solvent and local environment[4].

Applications

Measurement of Membrane Fluidity

The E/M ratio of this compound is a sensitive indicator of membrane fluidity. In a more fluid membrane, the increased lateral diffusion of the probe leads to a higher probability of excimer formation and thus a higher E/M ratio. Conversely, in a more rigid or ordered membrane, the probe's mobility is restricted, resulting in a lower E/M ratio[5][6].

Probing Protein-Lipid Interactions

The incorporation of proteins into a lipid bilayer can alter the local lipid environment. This compound can be used to monitor these changes. For instance, the binding of a protein may induce changes in membrane fluidity or create specific lipid domains that can be detected by changes in the probe's fluorescence spectrum or lifetime.

Investigating Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids[7][8]. Due to the altered lipid packing and fluidity within these domains, this compound can be used to study their formation and properties. A change in the E/M ratio or fluorescence anisotropy of the probe can indicate its partitioning into or exclusion from these domains.

Experimental Protocols

Protocol 1: Incorporation of this compound into Liposomes

This protocol describes the preparation of liposomes containing this compound for membrane studies.

Materials:

-

This compound

-

Lipid(s) of choice (e.g., POPC, DPPC, Cholesterol)

-

Chloroform or another suitable organic solvent

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in chloroform (e.g., 1 mg/mL). Prepare stock solutions of the desired lipids in chloroform.

-

Lipid Film Formation: In a round-bottom flask, mix the desired amounts of lipid and this compound stock solutions. The final concentration of the probe in the lipid bilayer typically ranges from 1 to 10 mol%.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle agitation above the phase transition temperature of the lipid for 1-2 hours. This will form multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional but Recommended): For a more homogeneous population of vesicles, subject the MLV suspension to several freeze-thaw cycles. To obtain large unilamellar vesicles (LUVs), extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times. Alternatively, sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).

-

Final Preparation: The resulting liposome suspension containing this compound is now ready for fluorescence measurements.

References

- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes: Thematic Review Series: Biology of Lipid Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,6-Dialkylpyrenes in Organic Electronics

A Representative Study Based on 1,6-Disubstituted Pyrene Derivatives

Disclaimer: Extensive research has revealed a significant lack of specific experimental data and established protocols for 1,6-dioctylpyrene in the field of organic electronics. The following application notes and protocols are therefore based on general principles and data from closely related 1,6-disubstituted pyrene derivatives and other solution-processed organic semiconductors. These notes are intended to provide a foundational understanding and a starting point for research and development with this class of materials.

Introduction to 1,6-Dialkylpyrenes in Organic Electronics

Pyrene, a polycyclic aromatic hydrocarbon, is a promising building block for organic electronic materials due to its high charge carrier mobility and strong luminescence. The substitution of alkyl chains at the 1 and 6 positions of the pyrene core can enhance solubility in organic solvents, a crucial property for the fabrication of large-area and flexible electronic devices through solution-based techniques. The long alkyl chains, such as octyl groups, can also influence the molecular packing in the solid state, which in turn affects the charge transport properties of the material.

Potential applications for 1,6-dialkylpyrenes include:

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where they can transport charge carriers (holes or electrons) between the source and drain electrodes under the control of a gate voltage.

-

Organic Photovoltaics (OPVs): As an electron-donating material in the photoactive layer, where it absorbs light to generate excitons that are subsequently split into free charge carriers at a donor-acceptor interface.

Synthesis of 1,6-Dialkylpyrenes

The synthesis of 1,6-dialkylpyrenes can be achieved through a multi-step process, typically starting from pyrene. A common strategy involves the selective bromination of pyrene to yield 1,6-dibromopyrene, followed by a cross-coupling reaction to introduce the alkyl chains.

General Synthetic Protocol

A plausible synthetic route for this compound is outlined below. This is a representative protocol and may require optimization for specific reaction conditions and purification procedures.

Step 1: Synthesis of 1,6-Dibromopyrene

-

Dissolve pyrene in a suitable organic solvent (e.g., carbon tetrachloride).

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, dropwise to the solution at room temperature while protecting the reaction from light.

-

Stir the reaction mixture for an extended period (e.g., 24-48 hours) to allow for the formation of a mixture of brominated pyrenes.

-

Isolate the crude product by filtration or evaporation of the solvent.

-

Purify the 1,6-dibromopyrene isomer from the mixture of other brominated pyrenes (e.g., 1,8-dibromopyrene) through column chromatography or recrystallization.

Step 2: Synthesis of this compound via Suzuki Coupling

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1,6-dibromopyrene, octylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

After cooling to room temperature, perform an aqueous workup to remove inorganic salts.

-

Extract the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

-

Purify the crude this compound by column chromatography on silica gel, followed by recrystallization to obtain the final product.

Synthetic pathway for this compound.

Application in Organic Field-Effect Transistors (OFETs)

Device Fabrication Protocol (Bottom-Gate, Top-Contact Architecture)

This protocol describes the fabrication of a typical solution-processed OFET.

-

Substrate Cleaning:

-

Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas and bake at 120°C for 10 minutes to remove any residual solvent.

-

-

Dielectric Surface Treatment (Optional but Recommended):

-

To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

-

For OTS treatment, immerse the cleaned substrate in a dilute solution of OTS in toluene (e.g., 10 mM) for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 10 minutes.

-

-

Deposition of the 1,6-Dialkylpyrene Active Layer:

-

Prepare a solution of the 1,6-dialkylpyrene in a suitable organic solvent (e.g., toluene, chlorobenzene, or chloroform) at a concentration of 5-10 mg/mL.

-

Deposit the solution onto the substrate using a solution-coating technique such as spin-coating or drop-casting.

-

Spin-coating: Dispense the solution onto the center of the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.

-

Drop-casting: Carefully drop a known volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish).

-

-

Anneal the film at a temperature below the material's melting point (e.g., 80-120°C) for 30-60 minutes to improve film morphology and crystallinity.

-

-

Deposition of Source and Drain Electrodes:

-

Using a shadow mask to define the channel length and width, thermally evaporate a conductive material (e.g., gold) onto the organic semiconductor film to form the source and drain electrodes. A typical thickness for the electrodes is 50-100 nm.

-

OFET fabrication workflow.

Expected Performance Characteristics

The performance of an OFET is characterized by several key parameters. The table below presents a hypothetical range of values that might be expected for a solution-processed OFET based on a 1,6-dialkylpyrene derivative, based on typical performance of similar organic semiconductors.

| Parameter | Symbol | Expected Range | Unit |

| Hole Mobility | µh | 0.01 - 0.5 | cm²/Vs |

| On/Off Current Ratio | I_on/I_off | 10⁴ - 10⁷ | - |

| Threshold Voltage | V_th | -10 to -40 | V |

Application in Organic Photovoltaics (OPVs)

Device Fabrication Protocol (Conventional Architecture)

This protocol outlines the fabrication of a bulk heterojunction (BHJ) OPV.

-

Substrate Cleaning:

-

Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate.

-

Clean the substrate using the same procedure as for OFETs.

-

-

Deposition of the Hole Transport Layer (HTL):

-

Deposit a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO surface by spin-coating.

-

Anneal the PEDOT:PSS film at 140°C for 15 minutes in air.

-

-

Deposition of the Photoactive Layer:

-

Prepare a blend solution of the 1,6-dialkylpyrene (donor) and an electron acceptor material (e.g., a fullerene derivative like PC₆₁BM or PC₇₁BM) in a common organic solvent (e.g., chlorobenzene or dichlorobenzene). The donor:acceptor weight ratio is a critical parameter to optimize (e.g., 1:1 or 1:1.2).

-

Spin-coat the blend solution onto the HTL in an inert atmosphere (e.g., a glovebox).

-

Anneal the active layer to optimize the morphology of the bulk heterojunction. The annealing temperature and time will depend on the specific materials used.

-

-

Deposition of the Electron Transport Layer (ETL) and Cathode:

-

Thermally evaporate a thin layer of an electron transport material (e.g., Ca or LiF) followed by a thicker layer of a metal cathode (e.g., Al) onto the active layer through a shadow mask.

-

Application Notes and Protocols for Pyrene-Based Dopants in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of pyrene derivatives, such as the conceptual 1,6-dioctylpyrene, as a dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The protocols outlined below are based on established methodologies for the fabrication and characterization of OLED devices incorporating fluorescent small molecules.

Introduction

Pyrene-based molecules are a class of polycyclic aromatic hydrocarbons known for their high photoluminescence quantum yields, making them excellent candidates for use as emitters in OLEDs. When used as a dopant in a suitable host material, these molecules can produce highly efficient and color-pure light emission. The specific derivative, this compound, is envisioned to offer good solubility in organic solvents for solution-based processing and to potentially mitigate concentration quenching effects due to the bulky alkyl chains. These characteristics could lead to enhanced device performance and lifetime.

Key Performance Characteristics (Hypothetical Data)

The following table summarizes the hypothetical performance data of a green OLED device using this compound as a dopant at varying concentrations. This data is representative of typical performance for fluorescent OLEDs and serves as a benchmark for device optimization.

| Dopant Concentration (wt%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| 6 | 2.8 | 21723 | 39.48 | 29.33 | 11.8 | (0.29, 0.62) |

| 8 | 3.0 | 20886 | 40.42 | 34.74 | 11.9 | (0.30, 0.62) |

| 10 | 2.9 | 21136 | 41.07 | 35.70 | 12.1 | (0.29, 0.60) |

| 12 | 3.0 | 24782 | 44.30 | 39.18 | 13.0 | (0.30, 0.62) |

| 14 | 3.0 | 24511 | 42.99 | 40.71 | 12.6 | (0.30, 0.62) |

| 16 | 2.9 | 23700 | 40.66 | 37.00 | 11.9 | (0.30, 0.62) |

Note: Data is adapted from similar green OLED performance reports and is for illustrative purposes.[1]

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrates is crucial for optimal device performance.[2]

-

Initial Cleaning: Sonicate the ITO substrates in an aqueous detergent solution (e.g., 1% Hellmanex) for 5 minutes.[3]

-

Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

-

Solvent Cleaning: Sequentially sonicate the substrates in acetone and isopropanol for 5 minutes each.

-

Drying: Dry the substrates using a nitrogen gun and store them in a clean, dry environment.

-

Plasma Treatment: Immediately before use, treat the substrates with oxygen plasma for approximately 20 minutes to enhance the work function of the ITO and improve hole injection.[2]

OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multi-layer OLED device in a high-vacuum thermal evaporation system.

-

System Preparation: Ensure the vacuum chamber is at a base pressure of < 1 x 10⁻⁶ Torr.

-

Layer Deposition: Sequentially deposit the organic and metal layers onto the cleaned ITO substrate. The following is a typical device structure:

-

Hole Injection Layer (HIL): Deposit a 20 nm layer of a suitable hole-injection material (e.g., TAPC).

-

Hole Transport Layer (HTL): Deposit a 7 nm layer of a hole-transporting material (e.g., TCTA).

-

Emissive Layer (EML): Co-evaporate the host material (e.g., mCP) and the this compound dopant. The doping concentration can be varied (e.g., 6-16 wt%) by controlling the deposition rates of the two materials. A typical thickness for the EML is 20 nm.

-

Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material (e.g., 3TPYMB).

-

Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).

-

Cathode: Deposit a 120 nm layer of Aluminum (Al).

-

-

Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.

Characterization

-

Current Density-Voltage-Luminance (J-V-L): Use a source meter and a photometer to measure the J-V-L characteristics of the fabricated OLEDs.

-

Electroluminescence (EL) Spectra: Record the EL spectra at a constant current density using a spectroradiometer.

-

Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectra to determine the color of the emitted light.

-

Efficiency Calculations:

-

Current Efficiency (ηc): Calculated from the luminance and current density.

-

Power Efficiency (ηp): Calculated from the current efficiency and the operating voltage.

-

External Quantum Efficiency (EQE): Determined from the luminance, current density, and the EL spectrum.

-

Signaling Pathway and Energy Level Diagram

The operation of an OLED involves the injection of charge carriers, their transport, and subsequent recombination in the emissive layer to generate light.

Conclusion

The use of pyrene-based dopants like this compound holds promise for the development of highly efficient and stable OLEDs. The protocols provided herein offer a comprehensive guide for the fabrication and characterization of such devices. Researchers can adapt these methodologies to optimize device performance by varying parameters such as doping concentration, layer thicknesses, and the choice of host and transport materials. Careful adherence to cleaning and fabrication protocols is paramount to achieving reproducible and high-performance OLEDs.

References

Application of 1,6-Dioctylpyrene Derivatives in Polymer Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,6-dioctylpyrene and its derivatives in polymer science. The focus is on the synthesis of fluorescent conjugated polymers and their application in sensitive detection of analytes, a field of growing interest in materials science and biomedical diagnostics.

Application Notes

This compound, and more broadly 1,6-dialkylpyrene derivatives, are valuable building blocks for the synthesis of advanced polymeric materials. The long alkyl chains enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing and application from solution. The pyrene core, a polycyclic aromatic hydrocarbon, imparts unique photophysical properties, including high fluorescence quantum yields and a long fluorescence lifetime. These characteristics make pyrene-containing polymers excellent candidates for applications in organic electronics and, most notably, as fluorescent chemosensors.[1][2]

A primary application of polymers derived from 1,6-disubstituted pyrenes is in the detection of electron-deficient molecules, such as nitroaromatic compounds, which are common components of explosives. The sensing mechanism relies on the phenomenon of fluorescence quenching. Upon interaction of the electron-rich pyrene units in the polymer backbone with electron-accepting analyte molecules, the fluorescence of the polymer is diminished. This "turn-off" response can be highly sensitive and selective, allowing for the detection of trace amounts of the analyte.[3][4] The efficiency of this process is often amplified in conjugated polymers due to the "molecular wire" effect, where a single quenching event can affect the emission of multiple chromophores along the polymer chain.[2]

The synthesis of these polymers is typically achieved through metal-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara or Suzuki-Miyaura reactions.[5] These methods allow for the creation of well-defined polymer architectures with alternating pyrene units and other comonomers, enabling fine-tuning of the material's electronic and optical properties.

Data Presentation

Table 1: Representative Photophysical Properties of a 1,6-Disubstituted Pyrene-based Conjugated Polymer

| Property | Value | Conditions |

| Absorption Maximum (λabs) | ~430 nm | In Tetrahydrofuran (THF) |

| Emission Maximum (λem) | ~465 nm | In Tetrahydrofuran (THF), Excitation at 430 nm |

| Fluorescence Quantum Yield (ΦF) | > 0.5 | In dilute THF solution |

| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | At λabs in THF |

Table 2: Fluorescence Quenching Data for a Pyrene-based Polymer with a Nitroaromatic Analyte

| Analyte Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |

| 0 | 1000 | 0 |

| 1 | 850 | 15 |

| 5 | 550 | 45 |

| 10 | 300 | 70 |

| 20 | 150 | 85 |

| 50 | 50 | 95 |

Experimental Protocols

Protocol 1: Synthesis of a Representative 1,6-Pyrene-based Conjugated Polymer via Sonogashira-Hagihara Coupling

This protocol describes a general method for the synthesis of a soluble, fluorescent conjugated polymer using 1,6-dibromopyrene and a long-chain di-alkyne. The octyl groups in this compound would be analogous to the solubilizing groups from the di-alkyne.

Materials:

-

1,6-Dibromopyrene

-

1,10-Diethynyl-decane (or similar long-chain di-alkyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,6-dibromopyrene (1 equivalent), 1,10-diethynyl-decane (1 equivalent), Pd(PPh3)2Cl2 (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous toluene and anhydrous triethylamine (in a 5:1 v/v ratio) to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitate and wash thoroughly with methanol and acetone to remove catalyst residues and unreacted monomers.

-

Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and reprecipitate into methanol.

-

Collect the purified polymer by filtration and dry under vacuum.

Protocol 2: Fluorescence Quenching-based Detection of a Nitroaromatic Analyte

This protocol outlines the procedure for evaluating the fluorescence quenching of the synthesized polymer in the presence of a nitroaromatic compound (e.g., 2,4-dinitrotoluene, DNT).

Materials:

-

Synthesized 1,6-pyrene-based conjugated polymer

-

Tetrahydrofuran (THF), spectroscopic grade

-

Nitroaromatic analyte (e.g., 2,4-dinitrotoluene)

-

Volumetric flasks and micropipettes

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the pyrene-based polymer in THF at a concentration of 1 mg/mL.

-

Prepare a stock solution of the nitroaromatic analyte in THF at a concentration of 1 mM.

-

-

Sample Preparation for Fluorescence Measurement:

-

In a series of cuvettes, add a fixed aliquot of the polymer stock solution and dilute with THF to achieve a final polymer concentration that gives a fluorescence intensity within the linear range of the fluorometer (e.g., an absorbance of ~0.05 at the excitation wavelength).

-

To each cuvette, add varying amounts of the analyte stock solution to achieve a range of final analyte concentrations (e.g., 0 µM to 50 µM).

-

Ensure the total volume in each cuvette is the same by adding the appropriate amount of THF.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of the polymer (e.g., 430 nm).

-

Record the fluorescence emission spectra for each sample over a suitable wavelength range (e.g., 450 nm to 650 nm).

-

Record the fluorescence intensity at the emission maximum for each analyte concentration.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

Calculate the quenching efficiency for each concentration using the formula: Quenching Efficiency (%) = [(I0 - I) / I0] * 100, where I0 is the fluorescence intensity in the absence of the analyte and I is the fluorescence intensity in the presence of the analyte.

-

Visualizations

References

Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 1,6-Dioctylpyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 1,6-dioctylpyrene in time-resolved fluorescence spectroscopy (TRFS). This lipophilic pyrene derivative is a powerful tool for investigating the microenvironment of lipid membranes, including membrane fluidity, and for studying drug-membrane interactions. The formation of an excited-state dimer (excimer) upon spatial proximity of two this compound molecules provides a sensitive measure of molecular mobility and organization within the lipid bilayer.

Principle of this compound as a Fluorescent Probe

This compound, when incorporated into a lipid membrane, can exist as isolated monomers or, at higher concentrations, form excimers.

-

Monomer Emission: An excited monomer of this compound returns to the ground state by emitting a photon, resulting in a structured fluorescence spectrum with peaks typically in the range of 375-400 nm.

-

Excimer Emission: When an excited monomer encounters a ground-state monomer within a close distance (~10 Å) during its excited-state lifetime, they can form an excimer.[1] The excimer is a transient species that emits a broad, unstructured fluorescence band at a longer wavelength, typically centered around 470-480 nm.

The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a key parameter that reflects the probe's mobility and local concentration, which are in turn influenced by the fluidity and organization of the surrounding lipid environment. Time-resolved fluorescence spectroscopy allows for the direct measurement of the fluorescence lifetimes of both the monomer and excimer species, providing quantitative insights into the kinetics of excimer formation.

Applications in Drug Development

The unique photophysical properties of this compound make it a valuable tool in various stages of drug development:

-

Membrane Fluidity Studies: Changes in membrane fluidity are associated with various diseases and can be modulated by drug candidates. This compound can be used to screen compounds for their effects on membrane fluidity.

-

Drug-Membrane Interaction Analysis: The probe can be used to investigate how drugs partition into and interact with lipid membranes, providing information on their mechanism of action and potential off-target effects.

-

Liposomal Drug Delivery: For drugs encapsulated in liposomes, this compound can be used to characterize the integrity and fluidity of the liposomal bilayer, which can impact drug release and stability.

Quantitative Data Summary

Due to the limited availability of specific time-resolved fluorescence data for this compound in the literature, the following tables provide data for analogous pyrene derivatives (1-ethylpyrene and 1-octylpyrene) to serve as a reference for the expected monomer fluorescence lifetimes. The excimer lifetime of pyrene is also provided as a general reference.

Table 1: Fluorescence Lifetimes of Monomeric Pyrene Derivatives in Various Solvents at 25°C

| Solvent | 1-Ethylpyrene Lifetime (ns) | 1-Octylpyrene Lifetime (ns) |

| Toluene | 173 | - |

| Benzene | 167 | 158 |

| Cyclohexane | 237 | 225 |

| Ethanol | 217 | 210 |

Data is for analogous compounds and serves as an estimate for the monomer lifetime of this compound.

Table 2: General Fluorescence Lifetime of Pyrene Excimer

| Species | Typical Lifetime (ns) |

| Pyrene Excimer | 50 - 90[1] |